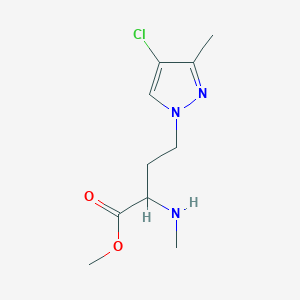
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group.
Amination: The resulting compound is then reacted with methylamine to introduce the methylamino group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be used to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Lacks the methyl group on the pyrazole ring.
Methyl 4-(4-bromo-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Contains a bromine atom instead of chlorine.
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoate: Contains an ethylamino group instead of a methylamino group.
Uniqueness
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methylamino group can enhance its interactions with biological targets, potentially leading to unique therapeutic effects.
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
methyl 4-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-14(13-7)5-4-9(12-2)10(15)16-3/h6,9,12H,4-5H2,1-3H3 |
Clé InChI |
WVWKPKFQTJUHOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1Cl)CCC(C(=O)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
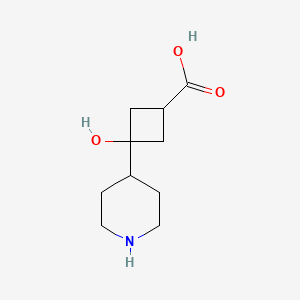

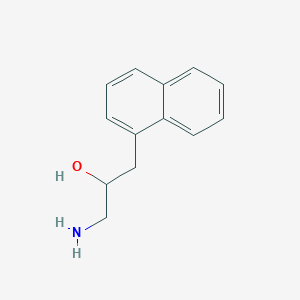
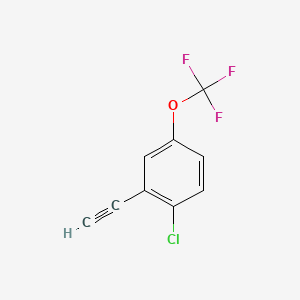

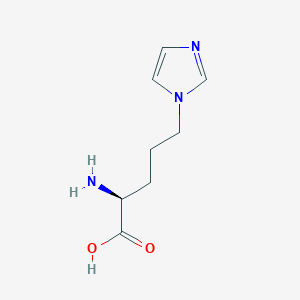


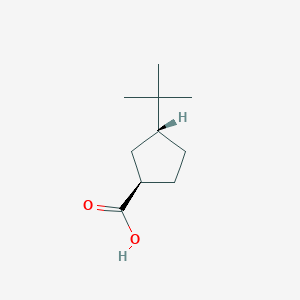
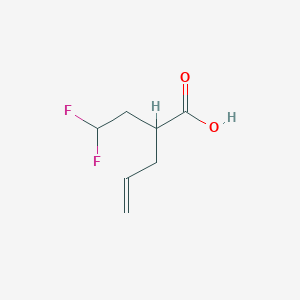
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
